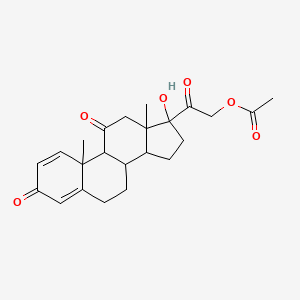

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate typically involves the acetylation of prednisone. Prednisone is first synthesized from cortisone through a series of chemical reactions, including oxidation and reduction steps. The final step involves the acetylation of the hydroxyl group at the 21st position using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various prednisone derivatives, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methods.

Biology: The compound is studied for its effects on cellular processes and gene expression.

Medicine: It is extensively researched for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: The compound is used in the formulation of various pharmaceutical products.

Wirkmechanismus

The mechanism of action of 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prednisolone: A similar glucocorticoid with a hydroxyl group at the 11th position instead of a ketone.

Dexamethasone: Another potent glucocorticoid with additional fluorine atoms that enhance its anti-inflammatory properties.

Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory effects but lower potency.

Uniqueness

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and efficacy compared to other glucocorticoids .

Biologische Aktivität

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate, commonly known as a synthetic glucocorticoid derivative, exhibits significant biological activities primarily related to its anti-inflammatory and immunosuppressive properties. This compound is structurally related to prednisone and is utilized in various therapeutic applications.

The molecular formula of this compound is C23H28O6, with a molecular weight of 400.47 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 400.47 g/mol |

| Molecular Formula | C23H28O6 |

| LogP | 2.3345 |

| Polar Surface Area | 76.633 Ų |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 1 |

The primary mechanism through which this compound exerts its effects involves binding to glucocorticoid receptors (GR) located in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression by:

- Inhibiting pro-inflammatory cytokines : This action reduces inflammation by decreasing the levels of cytokines such as IL-1 and TNF-alpha.

- Promoting anti-inflammatory proteins : The compound enhances the expression of proteins that counteract inflammation.

This dual action contributes to its effectiveness in treating inflammatory and autoimmune diseases.

Anti-inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory effects of this compound. For instance, it has been shown to significantly reduce inflammation markers in animal models of arthritis and asthma.

Apoptotic Induction

Research indicates that this compound increases apoptosis in mature activated blood lymphocytes. This property is crucial for managing conditions like autoimmune diseases where lymphocyte proliferation contributes to pathogenesis .

Therapeutic Applications

The compound is extensively studied for its therapeutic potential in various medical conditions:

- Autoimmune Diseases : Its immunosuppressive properties make it a candidate for treating diseases such as rheumatoid arthritis and lupus.

- Respiratory Conditions : It is effective in managing asthma due to its ability to reduce airway inflammation.

- Dermatological Disorders : Topical formulations are used for skin inflammatory conditions due to its potent anti-inflammatory effects.

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the efficacy of this compound in patients with IBD. Results indicated a significant reduction in disease activity scores compared to placebo groups.

Case Study 2: Asthma Management

In another study involving asthmatic patients, administration of this glucocorticoid led to improved lung function and reduced need for rescue inhalers over a six-month period.

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Potency | Therapeutic Use |

|---|---|---|---|

| Prednisolone | GR agonist | Moderate | Inflammatory conditions |

| Dexamethasone | GR agonist | High | Severe inflammation |

| Hydrocortisone | GR agonist | Low | Adrenal insufficiency |

Eigenschaften

IUPAC Name |

[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVRKLZUVNCBIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871607 |

Source

|

| Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.